Computed Lipophilicity (XLogP3) Differentiation: N-Isopropyl vs. N-Methyl Benzofuran-2-yl Analog
The target compound exhibits a computed XLogP3 of 2.9, which is 0.3 log units higher than that of its N-methyl analog 2-MAPB (XLogP3 = 2.6), reflecting the increased hydrophobicity conferred by the isopropyl substituent [1][2]. This difference in lipophilicity is expected to influence membrane permeability, blood-brain barrier penetration, and non-specific protein binding, all of which are critical parameters in pharmacokinetic modelling [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 2-MAPB (N-methyl analog): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 / 2025.04.14) |
Why This Matters
A 0.3 log unit increase in XLogP3 translates to approximately a twofold increase in octanol-water partition coefficient, which can significantly alter in vitro assay partitioning behaviour and in vivo distribution, making the N-isopropyl derivative a distinct tool compound for probing lipophilicity-dependent pharmacology.
- [1] PubChem Compound Summary for CID 43177238, N-[1-(1-benzofuran-2-yl)ethyl]propan-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1019598-09-4 (accessed 2026-05-10). View Source
- [2] PubChem Compound Summary for CID 547092, 2-(2-(Methylamino)propyl)benzofuran (2-MAPB). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/547092 (accessed 2026-05-10). View Source
